3-[5-(4-Ethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid
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Overview
Description
3-[5-(4-Ethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid is a complex organic compound with the molecular formula C15H15NO4S2 and a molecular weight of 337.41 g/mol . This compound is notable for its thiazolidine ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research .
Preparation Methods
The synthesis of 3-[5-(4-Ethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid typically involves the cyclocondensation of aniline, aromatic aldehyde, and thioglycolic acid . The reaction is often catalyzed by [Et3NH][HSO4], which can be reused multiple times, yielding high purity and selectivity . The reaction conditions generally include heating at 80°C with a catalyst concentration of 25 mol% . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
3-[5-(4-Ethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like sodium borohydride can reduce the compound to its corresponding alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives .
Scientific Research Applications
3-[5-(4-Ethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[5-(4-Ethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of specific enzymes and signaling pathways involved in cell proliferation and apoptosis . The compound’s antimicrobial action is linked to its ability to disrupt bacterial cell wall synthesis and function . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
3-[5-(4-Ethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid can be compared with other thiazolidine derivatives, such as:
Thiazolidine-2,4-dione: Known for its hypoglycemic activity through PPAR-γ receptor activation.
Thiazolidine-4-one: Exhibits anticancer and antimicrobial properties similar to the compound .
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H15NO4S2 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
3-[5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C15H15NO4S2/c1-2-20-11-5-3-10(4-6-11)9-12-14(19)16(15(21)22-12)8-7-13(17)18/h3-6,9H,2,7-8H2,1H3,(H,17,18) |
InChI Key |
AYUXOHIOPIWDOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O |
Origin of Product |
United States |
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